molecular formula C9H4N4O5 B13726724 5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole CAS No. 725234-32-2

5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole

Cat. No.: B13726724
CAS No.: 725234-32-2
M. Wt: 248.15 g/mol
InChI Key: VSZVAGCJFVDCKZ-UHFFFAOYSA-N
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Description

5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a heterocyclic compound that contains both isoxazole and oxadiazole rings. This compound is known for its significant biological activities and is widely used in scientific research, particularly in the fields of medicinal and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-nitrofuran-2-carboxylic acid hydrazide with isocyanates, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer, antibacterial, antiviral, and antifungal agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological systems and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

725234-32-2

Molecular Formula

C9H4N4O5

Molecular Weight

248.15 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-5-(1,2-oxazol-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H4N4O5/c14-13(15)7-2-1-5(16-7)8-11-9(18-12-8)6-3-4-10-17-6/h1-4H

InChI Key

VSZVAGCJFVDCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=NO3

Origin of Product

United States

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